molecular formula C8H10N2O2S B2689499 3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid CAS No. 889972-97-8

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

Cat. No. B2689499
CAS RN: 889972-97-8
M. Wt: 198.24
InChI Key: GTQILRGACQTHAA-UHFFFAOYSA-N
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Description

“3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” is a compound with the molecular formula C8H10N2O2S . It is a derivative of the fused imidazo[2,1-b][1,3]thiazole ring system, which includes well-known compounds with a broad range of pharmaceutical applications such as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents .


Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone. When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .


Molecular Structure Analysis

The molecular structure of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1640 cm-1 (C=C) and 1708 cm-1 (C=O) . The 1H NMR spectrum provides information about the hydrogen atoms in the molecule , and the 13C NMR spectrum provides information about the carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be influenced by the structure of the starting materials. For example, the reaction of 2-aminothiazoles with bromo ketones occurred under mild conditions, and the type of product depended on the structure of the starting reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” can be inferred from its spectroscopic data. The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups, hydrogen atoms, and carbon atoms in the molecule, respectively .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organocatalysis and Asymmetric Synthesis

Future Directions

The future directions for the study of “3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid” could include further exploration of its biological activities and potential pharmaceutical applications, given the broad range of activities exhibited by other imidazo[2,1-b][1,3]thiazole derivatives . Additionally, new synthetic methods for assembling their heterocyclic system, as well as the variety of methods for their functionalization, could be explored .

Mechanism of Action

Target of Action

Similar compounds have been shown to have potential anticancer properties , suggesting that they may target cancer cells or related pathways.

Mode of Action

It’s known that similar compounds react with n-alkylazomethine ylides by a [2+3] cycloaddition mechanism .

Biochemical Pathways

Similar compounds have been shown to have potential anticancer properties , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

The compound’s molecular weight is 23470314 , which could potentially influence its bioavailability.

Result of Action

Similar compounds have been shown to have potential anticancer properties , suggesting that they may induce cell death or inhibit cell growth in cancer cells.

Action Environment

The compound’s melting point is between 210-212°c , which could potentially influence its stability under different environmental conditions.

properties

IUPAC Name

3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7(12)2-1-6-5-10-3-4-13-8(10)9-6/h5H,1-4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQILRGACQTHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid

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